molecular formula C5H8ClNO2 B8016657 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride

2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride

Cat. No.: B8016657
M. Wt: 149.57 g/mol
InChI Key: GBMCZIUKNIOICE-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride is a bicyclic heterocyclic compound featuring a rigid [2.2.1] bicyclic framework with oxygen and nitrogen atoms at positions 2 and 5, respectively. Its molecular formula is C₅H₈ClNO₂, with a molecular weight of 149.57 g/mol . The compound is used as a key intermediate in pharmaceutical synthesis due to its constrained geometry, which enhances binding affinity in drug candidates.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c7-5-4-1-3(8-5)2-6-4;/h3-4,6H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMCZIUKNIOICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C(=O)O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction between cyclopentadiene and activated dienophiles represents the most direct route to the bicyclo[2.2.1] skeleton. Patent EP0508352B1 discloses a method using methanesulfonyl cyanide as the dienophile, yielding 3-methanesulfonyl-2-azabicyclo[2.2.1]hept-5-en-3-one as a precursor. Key reaction parameters include:

Parameter Optimal Conditions Yield
Temperature0–25°C68–72%
SolventDichloromethane
DienophileMethanesulfonyl cyanide
Cyclopentadiene ratio1.1–1.3 equivalents

Hydrolysis of the methanesulfonyl group under acidic conditions (HCl, H2_2O/THF) affords the free lactam, which is subsequently treated with HCl gas to form the hydrochloride salt. This method avoids hazardous intermediates like p-toluenesulfonyl cyanide, addressing safety concerns in earlier routes.

Lactamization of Amino Acid Derivatives

An alternative approach involves cyclization of γ-hydroxyproline derivatives. The synonym "Proline, 4-hydroxy-, γ-lactone" (listed in Cymitquimica’s database) suggests that intramolecular esterification of 4-hydroxyproline could generate the lactone, followed by oxidation to the ketone and HCl salt formation. However, explicit experimental details remain scarce in publicly available literature.

Reaction Optimization and Scalability

Industrial-scale synthesis prioritizes atom economy and minimal purification steps. Data from Ambeed’s process development highlight the use of sealed-tube reactions at elevated temperatures (130–140°C) with triethylamine as a base. For example:

Representative Protocol

  • Reagents :

    • 1.0 g (3.84 mmol) (S)-7-chloro-2-methyl-2-trifluoromethyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one

    • 844 mg (5.91 mmol) 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride

    • 1.38 mL (9.86 mmol) triethylamine

  • Conditions :

    • Sealed tube, 140°C, 4 hours

    • Purification: Silica gel chromatography (95:5 EtOAc/MeOH)

  • Outcome :

    • 750 mg (75%) product

    • LC/MS (ESI+): m/z 317 [M+H]+

This protocol demonstrates the compound’s stability under harsh thermal conditions, enabling its use as a nucleophile in SNAr reactions.

Analytical Characterization

Critical quality control metrics for this compound include:

  • Purity : ≥95% (HPLC, Cymitquimica)

  • Melting Point : 194–196°C (decomposition)

  • Spectroscopic Data :

    • 1H^1\text{H} NMR (DMSO-d6_6): δ 1.67 (d, 1H), 3.04 (d, 1H), 4.44 (dd, 1H), 4.77 (d, 1H)

    • IR : 1745 cm1^{-1} (C=O stretch), 2500–3000 cm1^{-1} (HCl salt N–H stretch)

Applications in Target-Oriented Synthesis

The hydrochloride salt is extensively utilized in pharmaceutical intermediates. Ambeed’s data catalog its role in synthesizing trifluoromethyl-substituted imidazopyrimidinones, exhibiting antitumor activity . The tertiary amine participates in Buchwald–Hartwig aminations, while the ketone undergoes reductive amination or Grignard additions.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the bicyclic structure .

Scientific Research Applications

Chemistry

This compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it an essential building block in organic synthesis.

Reaction Type Common Reagents Products
OxidationPotassium permanganateCarboxylic acids, ketones
ReductionLithium aluminum hydrideModified bicyclic structures
SubstitutionAmines, halidesFunctionalized derivatives

The biological activity of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride is significant due to its interactions with molecular targets in biological systems. It can act as a ligand that binds to enzymes or receptors, modulating their activity through non-covalent interactions.

Pharmacological Applications

Research indicates potential applications in various therapeutic areas:

  • Antimicrobial Activity : Studies have shown that derivatives exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli.
Compound Derivative MIC (µg/mL) Pathogen
Derivative A32Staphylococcus aureus
Derivative B64Escherichia coli
  • CNS Activity : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders.
Parameter Value
C max (ng/mL)830
T max (h)0.25
AUC (ng mL h)66,000

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its bicyclo[2.2.1] skeleton, which distinguishes it from related heterocycles. Below is a detailed comparison with structurally similar compounds:

Key Structural Analogues

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
  • CAS : 31560-06-2
  • Molecular Formula: C₅H₁₀ClNO
  • Molecular Weight : 135.59 g/mol
  • Key Features : Lacks the ketone group present in the parent compound but retains the bicyclo[2.2.1] framework. It has chiral centers at positions 1 and 4, enabling enantioselective synthesis .
  • Applications: Used to synthesize conformationally restricted γ-aminobutyric acid (GABA) analogs for neurological drug development .
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
  • CAS : 54745-74-3
  • Molecular Formula: C₆H₁₂ClNO
  • Molecular Weight : 149.62 g/mol
  • Key Features : Larger bicyclo[3.2.1] ring system with oxygen at position 8 and nitrogen at position 3.
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one Hydrochloride
  • Molecular Formula : C₈H₁₃ClN₂O
  • Purity : 95%

Functional Group Variations

  • 5-Acetyl Derivative (CAS 72485-25-7): Molecular Formula: C₇H₉NO₃ Molecular Weight: 155.15 g/mol Key Features: Acetylation at position 5 introduces a ketone group, enhancing electrophilicity for nucleophilic reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one HCl Not disclosed C₅H₈ClNO₂ 149.57 Bicyclo[2.2.1], ketone at position 3 Pharmaceutical intermediate
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl 31560-06-2 C₅H₁₀ClNO 135.59 Chiral centers, no ketone GABA analog synthesis
8-Oxa-3-azabicyclo[3.2.1]octane HCl 54745-74-3 C₆H₁₂ClNO 149.62 Bicyclo[3.2.1], larger ring Undisclosed (structural analog)
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one HCl Not disclosed C₈H₁₃ClN₂O ~196.66 Methyl substitution at position 4 Research chemical

Commercial Availability and Pricing

  • 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one HCl : Priced at 306.00 €/250 mg (CymitQuimica) .
  • (1S,4S)-Enantiomer : Available at 129.00 €/10 g (Fluorochem), reflecting higher demand for chiral intermediates .

Biological Activity

2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride is a bicyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This compound's unique structure, which incorporates both an oxygen and a nitrogen atom within its ring system, contributes to its stability and versatility in various chemical reactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure

The molecular formula of this compound is C5_5H8_8ClNO2_2. Its structure can be represented as follows:

InChI 1S C5H7NO2 ClH c7 5 4 1 3 8 5 2 6 4 h3 4 6H 1 2H2 1H\text{InChI 1S C5H7NO2 ClH c7 5 4 1 3 8 5 2 6 4 h3 4 6H 1 2H2 1H}

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from precursors such as 4R-hydroxy-l-proline. The reaction conditions often include the use of acetic acid and specific catalysts to facilitate the cyclization process. In industrial settings, optimized reaction conditions are employed to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It can act as a ligand that binds to enzymes or receptors, modulating their activity through the formation of hydrogen bonds and other non-covalent interactions .

Pharmacological Applications

Research indicates that this compound has potential applications in various therapeutic areas, including:

  • Antimicrobial Activity : Studies have shown that derivatives of bicyclic compounds exhibit significant antimicrobial properties against various pathogens.
  • CNS Activity : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against these pathogens.

Compound DerivativeMIC (µg/mL)Pathogen
Derivative A32Staphylococcus aureus
Derivative B64Escherichia coli

Study 2: CNS Penetration

In pharmacokinetic studies involving rodent models, the compound demonstrated favorable pharmacokinetic properties, indicating effective blood-brain barrier penetration.

ParameterValue
C max (ng/mL)830
T max (h)0.25
AUC (ng mL h)66,000

These findings suggest that the compound could be further developed for treating central nervous system disorders .

Similar Compounds

A comparison with similar bicyclic compounds reveals unique aspects of this compound:

Compound NameKey Features
2-Oxa-5-azabicyclo[2.2.1]heptaneLacks ketone functionality
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one derivativeContains trifluoromethyl group

The presence of both nitrogen and oxygen atoms within its structure imparts distinct chemical reactivity and stability, making it a versatile intermediate in various synthetic applications .

Q & A

Q. What is the structural and functional significance of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride in medicinal chemistry?

The compound’s bicyclic framework combines morpholine-like oxygen and nitrogen heteroatoms, making it a rigid scaffold for drug design. Its structural similarity to morpholine allows it to act as an isostere, improving metabolic stability and bioavailability in bioactive molecules. For example, it has been used in antimalarial agents to enhance target binding while reducing conformational flexibility .

Q. What are the standard protocols for characterizing this compound?

Key analytical methods include:

Method Purpose Key Parameters
1H/13C NMR Confirm structure and stereochemistryChemical shifts (e.g., δ 4.5–5.5 ppm for bridgehead protons) and coupling patterns
HRMS (ESI-TOF) Verify molecular weight and purityExact mass matching (e.g., C₆H₈ClNO₂ requires m/z 147.04326)
Polarimetry Assess optical puritySpecific rotation (e.g., [α]²⁰D = -21.3° for (1S,4S)-isomer)

Q. What safety precautions are critical when handling this compound?

Based on structurally similar bicyclic compounds (e.g., GHS classifications in ):

  • PPE : Gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319).
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (H335).
  • Storage : 2–8°C in airtight containers to minimize degradation .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yield and enantiomeric purity?

A six-step protocol from trans-4-hydroxy-L-proline ( ) achieves 70% total yield via:

  • Protecting group selection : Benzyloxycarbonyl (Cbz) enables mild deprotection via catalytic hydrogenation.
  • Reagent optimization : NaBH₄ in EtOH/THF reduces esters to alcohols without side reactions.
  • Green chemistry : Avoids diazomethane (toxic) by using SOCl₂/MeOH for esterification .
    For enantiomeric resolution, di-p-toluoyl tartaric acid salts selectively crystallize isomers (e.g., >95% purity) .

Q. How are discrepancies in spectroscopic data resolved during characterization?

  • Rotamer analysis : Bicyclic structures may exhibit split NMR peaks due to restricted rotation (e.g., δ 3.34–3.47 ppm in ¹H NMR for bridgehead protons) .
  • Cross-validation : Compare HRMS data with computational models (e.g., DFT-calculated spectra) to confirm assignments.
  • X-ray crystallography : Resolve ambiguous stereochemistry (not directly cited but inferred as a gold standard).

Q. What strategies mitigate challenges in stereochemical control during synthesis?

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., trans-4-hydroxy-L-proline) to enforce stereochemistry .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) in key cyclization steps (hypothetical extension of ).
  • Dynamic resolution : Leverage kinetic vs. thermodynamic control during salt formation (e.g., tartrate-mediated crystallization) .

Q. How is the compound evaluated for bioactivity in drug discovery?

  • In vitro assays : Test against malaria parasites (e.g., Plasmodium falciparum IC₅₀ via β-hematin inhibition assays) .
  • Enzyme inhibition : Screen against GABA aminotransferase or proteases to assess mechanism of action .
  • SAR studies : Modify substituents (e.g., pyrazole or pyrimidine derivatives) to optimize potency .

Q. What green chemistry principles apply to its synthesis?

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer cyclization steps.
  • Catalytic steps : Use Pd/C for hydrogenolysis (recyclable, minimal waste) .
  • Atom economy : Optimize multi-step sequences to reduce byproducts (e.g., NaBH₄ reduction avoids stoichiometric metal waste) .

Q. Tables for Key Data

Q. Table 1: Synthetic Yield Optimization

Step Reagents/Conditions Yield
Cbz protectionNaOH, CbzCl, H₂O91%
TosylationTsCl, DMAP, Et₃N, CH₂Cl₂93%
CyclizationNaOMe, MeOH86%
Deprotection10% Pd/C, H₂100%
Adapted from .

Q. Table 2: Hazard Mitigation Strategies

Risk Mitigation Evidence Source
Respiratory irritationFume hoods, N95 masks
Skin corrosionNitrile gloves, emergency showers
Solvent flammabilityCO₂ fire extinguishers, spark-free equipment

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